2-Bromo-5-methyl-1,3,4-oxadiazole

Catalog No.
S771961
CAS No.
864750-58-3
M.F
C3H3BrN2O
M. Wt
162.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methyl-1,3,4-oxadiazole

Optimize your cross-coupling reactions with 2-Bromo-5-methyl-1,3,4-oxadiazole. Unlike chloro analogues, its C-Br bond enables efficient Pd(0) oxidative addition under mild conditions.

  • Achieve 95% Suzuki coupling yield for biaryl kinase inhibitor scaffolds.
  • 88% yield in Buchwald-Hartwig amination for CNS-targeted mGluR2 modulators.
  • Clean metal-halogen exchange allows versatile lithiation-based derivatization.

SMolecule supplies consistently high-purity material with documented synthetic utility, ensuring project timelines and supply chain reliability.

CAS Number

864750-58-3

Product Name

2-Bromo-5-methyl-1,3,4-oxadiazole

IUPAC Name

2-bromo-5-methyl-1,3,4-oxadiazole

Molecular Formula

C3H3BrN2O

Molecular Weight

162.97 g/mol

InChI

InChI=1S/C3H3BrN2O/c1-2-5-6-3(4)7-2/h1H3

InChI Key

KLFIDXBWKMWDOF-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)Br

Canonical SMILES

CC1=NN=C(O1)Br

The exact mass of the compound 2-Bromo-5-methyl-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-5-methyl-1,3,4-oxadiazole, 1,3,4-Oxadiazole, 2-bromo-5-methyl-, 5-Methyl-2-bromo-1,3,4-oxadiazole, 2-Bromo-5-methyl-[1,3,4]oxadiazole

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

2-Bromo-5-methyl-1,3,4-oxadiazole is a halogenated five-membered heterocyclic compound. Molecules within the 1,3,4-oxadiazole class are recognized as important structural motifs in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. As a brominated intermediate, this compound is primarily utilized as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, for the construction of more complex molecular architectures.

Research Fit

Cross-coupling building block Bromine handle supports Pd-catalyzed C–C bond formation for oxadiazole library synthesis
Balanced reactivity–stability profile Reported to offer higher oxidative addition rates than chloro analogs with greater ambient stability than iodo
Medchem and agrochemical precursor Supports hit-to-lead optimization and focused library construction of 1,3,4-oxadiazole-containing molecules

In palladium-catalyzed cross-coupling, the choice of halide is a critical process parameter that dictates reactivity, catalyst selection, and reaction kinetics. The C-Br bond in 2-bromo-5-methyl-1,3,4-oxadiazole offers a balance of reactivity suitable for a broad range of transformations where the corresponding C-Cl bond is often too inert, failing to undergo oxidative addition to the palladium catalyst under standard conditions. Conversely, an iodo-analog, while more reactive, can be more expensive and less stable, leading to undesired side reactions. Substituting the bromo- derivative with a chloro-analog typically requires more aggressive conditions (higher temperatures, stronger bases, and more sophisticated, expensive ligands) and often results in lower process efficiency, making it a functionally distinct, not an equivalent, raw material.

Substitution Risk

Attribute
2-Bromo-5-methyl
Substitute may differ
Reactivity
Moderate C–Br bond for Pd coupling
Chloro analog: slower oxidative addition may reduce coupling efficiency
Stability
Storage at -20°C or 2–8°C reported
Iodo analog: requires -10°C; more prone to photolytic and thermal cleavage
Electronic profile
5-methyl modulates ring electron density
Non-methylated analog: may alter C–Br reactivity and downstream molecular properties

Increased Process Efficiency: Higher Yields in Suzuki Cross-Coupling vs. Chloro-Analog

Cross-patent analysis of similar Suzuki-Miyaura reactions shows that 2-bromo-5-methyl-1,3,4-oxadiazole provides significantly higher yields than its chloro-analog. In the synthesis of a DGAT1 inhibitor intermediate, the coupling of the bromo-compound with a boronic acid derivative proceeded in 95% yield. [1] In a comparable transformation for the synthesis of kinase inhibitors, the corresponding 2-chloro-5-methyl-1,3,4-oxadiazole yielded only 66% of the coupled product under similar palladium-catalyzed conditions. [2]

Evidence DimensionIsolated Yield in Suzuki Coupling
Target Compound Data95%
Comparator Or Baseline2-chloro-5-methyl-1,3,4-oxadiazole: 66%
Quantified Difference~44% relative increase in yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of pharmaceutical intermediates.

Selecting the bromo-compound can directly translate to higher process throughput, improved atom economy, and reduced downstream purification costs compared to using the less reactive chloro-analog.

Suzuki–Miyaura Reactivity
Class-level
Target 2-Bromo-5-methyl: reported higher oxidative addition rate under Pd catalysis
Comparator 2-Chloro analog: slower C–Cl bond activation under standard Suzuki–Miyaura conditions
Supports cross-coupling workflow selection for library synthesis
Class-level inference; verify reactivity under specific substrate and catalyst conditions

Reduced Process Risk: Established Utility in High-Yield Buchwald-Hartwig Aminations

2-Bromo-5-methyl-1,3,4-oxadiazole is an established precursor for C-N bond formation via Buchwald-Hartwig amination, a key transformation in pharmaceutical synthesis. For example, its coupling with a complex amine in the synthesis of an mGluR2 positive allosteric modulator was reported to proceed with an 88% isolated yield. [1] In contrast, there is a lack of published data for the corresponding 2-chloro-5-methyl-1,3,4-oxadiazole in similar aminations, indicating that the bromo-derivative is the more reliable and validated choice for this reaction class.

Evidence DimensionIsolated Yield in Buchwald-Hartwig Amination
Target Compound Data88%
Comparator Or Baseline2-chloro-5-methyl-1,3,4-oxadiazole: Not widely reported, implying higher process development risk.
Quantified DifferenceN/A
ConditionsPalladium-catalyzed Buchwald-Hartwig amination with a secondary amine for synthesis of a pharmaceutical modulator.

Using a well-precedented building block reduces process development time and risk, making this compound a more reliable choice for projects requiring efficient C-N bond construction.

Ambient Stability
Reported
Target Storage at -20°C or 2–8°C under inert atmosphere, protected from light
Comparator 2-Iodo analog: requires -10°C storage; C–I bond more susceptible to cleavage
Supports long-term inventory planning and procurement decisions
Based on vendor-supplied storage recommendations; review lot-specific documentation

Expanded Synthetic Utility: Enables Functionalization via Metal-Halogen Exchange

The carbon-bromine bond enables synthetic pathways that are inaccessible with chloro-analogs. Specifically, the C-Br bond can undergo efficient metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures to generate a lithiated 1,3,4-oxadiazole intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 2-position. This reaction is well-established for 2-bromo-oxadiazole scaffolds. [1] The corresponding C-Cl bond is significantly less reactive and would not typically undergo this exchange under the same conditions, making the bromo-compound the essential precursor for this class of derivatization.

Evidence DimensionReactivity in Metal-Halogen Exchange
Target Compound DataReactive; undergoes efficient exchange with n-BuLi at -78 °C
Comparator Or Baseline2-chloro-5-methyl-1,3,4-oxadiazole: Generally unreactive under standard lithiation conditions.
Quantified DifferenceQualitative difference in reaction feasibility
ConditionsReaction with alkyllithium reagents (e.g., n-BuLi) in an ethereal solvent at low temperature (e.g., -78 °C).

For synthetic routes requiring direct functionalization of the oxadiazole ring via lithiation, this bromo-compound is the enabling reagent, while the chloro-analog is not a viable substitute.

Patent Documentation
Reported
Cited as a synthetic intermediate in GSK patent WO2019/130230 with a published synthetic procedure and reported yield. Also referenced in patent filings related to cannabinoid and STING modulator programs.
Supports process development and route scouting review
Published synthetic protocol available; independent reproducibility should be verified

Core Scaffold Synthesis for Kinase Inhibitors

This compound is the right choice for synthetic campaigns targeting biaryl or aryl-heteroaryl kinase inhibitors where high-yield Suzuki coupling is a critical step. Its demonstrated high reactivity and yield (e.g., 95%) compared to chloro-analogs directly improve the efficiency of constructing the core molecular framework. [REFS-1, 2]

Efficient Preparation of CNS-Targeted Drug Candidates

In the development of therapeutics targeting the central nervous system, such as mGluR2 modulators, efficient C-N bond formation is often required. The proven utility of this bromo-oxadiazole in high-yield Buchwald-Hartwig aminations (e.g., 88%) makes it a reliable precursor for synthesizing amine-linked oxadiazole pharmacophores. [3]

Precursor for Novel Oxadiazole Derivatives via Organometallic Routes

When the synthetic goal is to create novel, directly functionalized 1,3,4-oxadiazoles (e.g., with alkyl, carbonyl, or silyl groups), this compound is the necessary starting material. Its ability to undergo clean metal-halogen exchange provides access to a versatile lithiated intermediate that is not accessible from the corresponding chloro-compound, enabling unique derivatization strategies. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-coupling for compound libraries
C–Br bond for Pd-catalyzed coupling
Coupling efficiency and substrate scope review
Scale-up of pharmaceutical intermediates
Published synthetic protocol
Reproducibility and yield verification
Agrochemical lead discovery
Oxadiazole scaffold with balanced reactivity
Biological activity screening of derivatives
Organic electronic materials
Electron-deficient oxadiazole core
Photophysical property characterization

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-methyl-1,3,4-oxadiazole

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